molecular formula C16H19N3O B2359856 N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide CAS No. 1645552-28-8

N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide

Cat. No. B2359856
CAS RN: 1645552-28-8
M. Wt: 269.348
InChI Key: BFYKRBLGXUGILR-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP has been found to be effective in preventing dental caries, a common oral health problem that affects individuals of all ages. In

Scientific Research Applications

Quantum Mechanical and Molecular Docking Studies

Quantum mechanical and spectroscopic studies, including molecular docking, have been utilized to investigate compounds like N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, showcasing their potential in understanding biological activities against diseases such as cancer. These studies help in evaluating the electronic properties and biological interactions of molecules, indicating their relevance in drug design and cancer research (Chandralekha et al., 2019).

Synthesis Techniques for Aryl Alpha-Ketoamides

Research on synthesis strategies for aryl alpha-ketoamides, involving the acylation of anions derived from cyanomethylamines followed by oxidative cleavage, highlights innovative approaches to creating compounds that could be useful in pharmacology and materials science. This method showcases the versatility of similar compounds in synthetic organic chemistry, potentially leading to new drug candidates or materials with unique properties (Yang et al., 2002).

Corrosion Inhibition Studies

The examination of acrylamide derivatives for corrosion inhibition on metals in acidic environments exemplifies the application of similar compounds in industrial and engineering contexts. This research provides insights into the development of more effective and environmentally friendly corrosion inhibitors, which are crucial for protecting infrastructure and machinery (Abu-Rayyan et al., 2022).

Polymerization Processes

Studies on the polymerization of acrylamides, such as N-isopropylacrylamide, reveal the potential of similar compounds in creating smart materials, including thermoresponsive polymers for drug delivery systems. These materials can respond to changes in their environment, such as temperature, which opens up possibilities for targeted drug delivery and other advanced applications in biotechnology (Convertine et al., 2004).

Sensing and Detection Technologies

The development of colorimetric sensors for detecting ions in solutions, using derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamides, demonstrates the utility of similar compounds in environmental monitoring and diagnostic applications. These sensors can provide a simple and effective method for the rapid detection of specific chemicals or pollutants, aiding in environmental protection and public health efforts (Younes et al., 2020).

properties

IUPAC Name

N-(cyanomethyl)-2-(3-cyanophenyl)-2-methyl-N-propylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-4-9-19(10-8-17)15(20)16(2,3)14-7-5-6-13(11-14)12-18/h5-7,11H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYKRBLGXUGILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C(C)(C)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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